Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-
Description
This compound features a benzenesulfonamide core substituted with chlorine (4-position) and fluorine (2-position). The sulfonamide group is linked to a pyrazol-5-yl moiety, which is further substituted with a 2-pyridinyl group at the 1-position. The presence of electron-withdrawing halogens (Cl, F) may enhance binding affinity to target proteins while influencing solubility and metabolic stability .
Properties
Molecular Formula |
C14H10ClFN4O2S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-chloro-2-fluoro-N-(2-pyridin-2-ylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H10ClFN4O2S/c15-10-4-5-12(11(16)9-10)23(21,22)19-14-6-8-18-20(14)13-3-1-2-7-17-13/h1-9,19H |
InChI Key |
MPNSNZPKUAKLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzenesulfonamide core: This is achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the benzenesulfonamide core.
Attachment of the pyridinyl and pyrazolyl groups: These groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Coupling reactions: The pyridinyl and pyrazolyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex polycyclic structures.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biological research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial applications: It is used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- The target compound’s halogen substituents (Cl, F) likely reduce solubility compared to ethyl or amino-substituted analogs but improve receptor binding via electron-withdrawing effects.
- Pyridinyl-pyrazole systems (common in the target and compounds) are associated with enhanced kinase inhibition due to planar aromaticity .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- (CAS Number: 1620335-88-7) is a notable member of this class, characterized by its unique structural features that enhance its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.8 g/mol. Its structure includes a benzenesulfonamide core, which is modified with a chloro and fluoro substituent, as well as a pyridinyl-pyrazol moiety. These modifications are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClFN₄O₂S |
| Molecular Weight | 352.8 g/mol |
| CAS Number | 1620335-88-7 |
Anticancer Properties
Research has indicated that benzenesulfonamide derivatives exhibit significant anticancer activities. A study highlighted the efficacy of related compounds in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.
Cardiovascular Effects
A recent investigation evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The study found that certain derivatives, including those similar to the compound , significantly decreased coronary resistance, suggesting potential applications in treating cardiovascular diseases.
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound Description | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
The results indicated that the compound 4-(2-amino-ethyl)-benzenesulfonamide reduced perfusion pressure over time compared to controls, suggesting a mechanism involving interaction with calcium channels or other cardiovascular targets .
Antimicrobial Activity
Benzenesulfonamides are also known for their antimicrobial properties. Studies have shown that modifications in the sulfonamide group can enhance activity against various bacterial strains. This activity is often attributed to the inhibition of bacterial folic acid synthesis.
Mechanistic Insights
The biological mechanisms underlying the activities of benzenesulfonamide derivatives often involve:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as carbonic anhydrases and kinases.
- Receptor Interaction : Some compounds interact with specific receptors, modulating physiological responses related to cardiovascular function or inflammation.
- Cell Cycle Disruption : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the therapeutic potential of benzenesulfonamide derivatives:
- Case Study 1 : A derivative demonstrated significant anti-inflammatory effects in animal models of arthritis, suggesting its potential use in inflammatory diseases.
- Case Study 2 : In vitro studies showed that another derivative inhibited the growth of resistant bacterial strains, highlighting its utility in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
